

Technical Guide: Spectroscopic Data for 1-(3-Methylphenyl)-2-propyn-1-ol

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Compound of Interest

Compound Name:	1-(3-Methylphenyl)-2-propyn-1-ol
CAS No.:	29978-38-9
Cat. No.:	B3340220

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Compound: **1-(3-Methylphenyl)-2-propyn-1-ol** Synonyms: 1-(m-Tolyl)prop-2-yn-1-ol;
-Ethynyl-3-methylbenzyl alcohol CAS Registry Number: 29978-38-9 Molecular Formula: C₁₀H₁₀

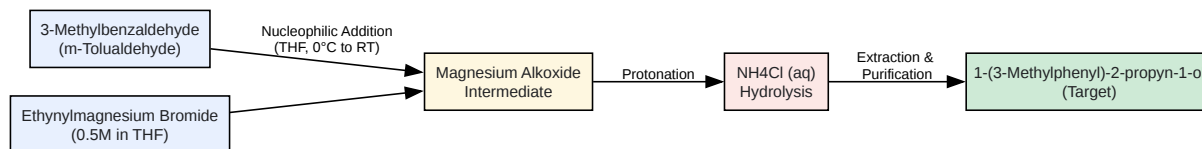
O Molecular Weight: 146.19 g/mol [1]

Synthesis & Formation Pathway

To understand the spectroscopic impurity profile, one must understand the synthesis. The standard route involves the Grignard addition of ethynylmagnesium bromide to 3-methylbenzaldehyde (m-tolualdehyde).

Reaction Scheme

The following directed graph illustrates the synthesis workflow and key intermediates.



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Figure 1: Synthesis pathway via Grignard addition.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum provides immediate confirmation of the two key functional groups: the terminal alkyne and the hydroxyl group.

Functional Group	Frequency ()	Intensity	Assignment
O-H Stretch	3300 – 3450	Broad, Strong	Hydrogen-bonded hydroxyl group.
C-H Stretch	~3290	Sharp, Strong	Terminal alkyne C-H stretch. Distinctive for terminal alkynes.
C C Stretch	~2110	Weak	Internal alkyne triple bond stretch. Often weak due to dipole symmetry.
Ar-H Stretch	3030 – 3060	Weak	Aromatic C-H stretching.
C=C Aromatic	1605, 1490	Medium	Aromatic ring breathing modes (m-substituted).
C-O Stretch	~1030	Strong	Secondary alcohol C-O stretch.

Nuclear Magnetic Resonance (NMR)

NMR data is critical for distinguishing the meta-isomer from ortho or para analogs. The meta-substitution pattern creates a complex aromatic region compared to the symmetric AA'BB' system of the para-isomer.

H NMR (400 MHz, CDCl

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Shift (, ppm)	Multiplicity	Integration	Assignment	Notes
7.35 – 7.10	Multiplet	4H	Ar-H (2, 4, 5, 6)	Complex envelope. H ₂ (singlet-like) often distinct at ~7.30.
5.45	Doublet (Hz)	1H	Ar-CH(OH)-	Benzylic proton. Couples to alkyne proton ().
2.66	Doublet (Hz)	1H	-C C-H	Terminal alkyne. Long-range coupling to benzylic H.
2.37	Singlet	3H	Ar-CH ₃	Methyl group attached to the aromatic ring.
2.40 – 2.80	Broad Singlet	1H	-OH	Hydroxyl proton. Shift varies with concentration/solvent. ^[2]

Key Diagnostic Feature: The coupling constant (

Hz) between the benzylic proton and the terminal alkyne proton is characteristic of propargylic alcohols.

¹³C NMR (100 MHz, CDCl₃)

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Shift (, ppm)	Carbon Type	Assignment
140.5	Quaternary	Ar-C1 (Ipso to alcohol)
138.4	Quaternary	Ar-C3 (Ipso to methyl)
129.0	Methine	Ar-C5
128.6	Methine	Ar-C2
127.2	Methine	Ar-C4
123.8	Methine	Ar-C6
83.6	Quaternary	-C CH (Internal alkyne)
74.9	Methine	-C CH (Terminal alkyne)
64.5	Methine	Ar-CH(OH)-
21.4	Methyl	Ar-CH

Mass Spectrometry (EI, 70 eV)

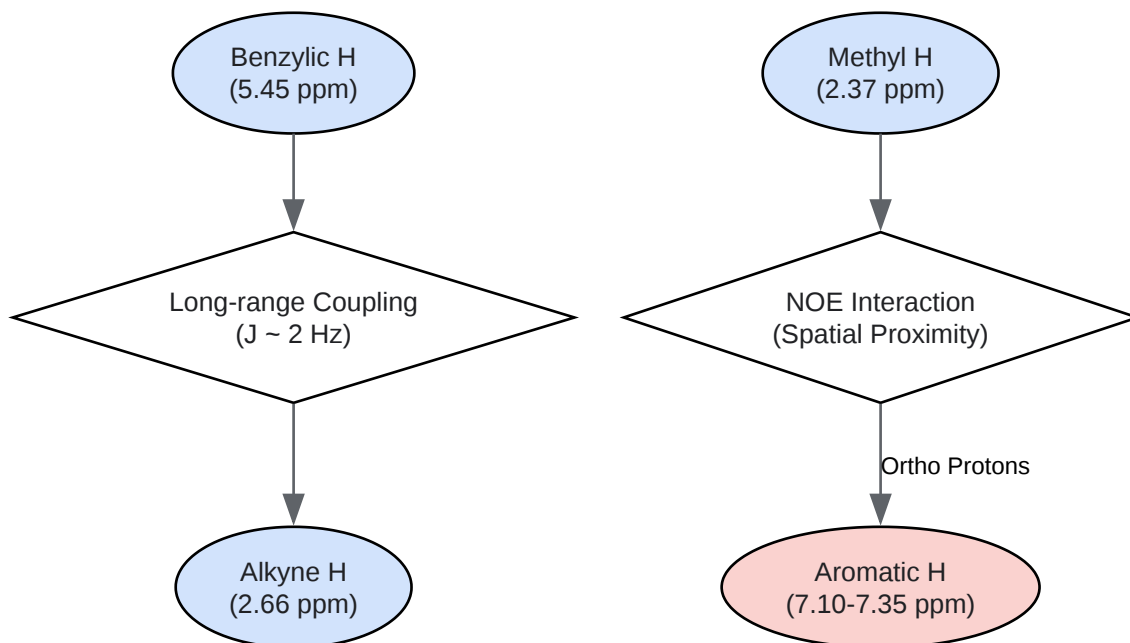
The fragmentation pattern is dominated by the stability of the aromatic system and the loss of the propargylic fragment.

- Molecular Ion (): m/z 146
- Base Peak: Often m/z 145 (, loss of benzylic H) or m/z 117 (or loss of ethyl/rearrangement).

- Key Fragment: m/z 129 (), m/z 91 (Tropylium ion, characteristic of benzyl/tolyl derivatives).

Structural Logic & Connectivity

The following diagram visualizes the NMR coupling network that confirms the structure.



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Figure 2: NMR connectivity and coupling logic.

Experimental Protocols

Synthesis Procedure (Reference Standard Preparation)

Objective: Prepare analytical grade **1-(3-methylphenyl)-2-propyn-1-ol**.

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
- Reagent Prep: Charge flask with Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv). Cool to 0°C in an ice bath.

- Addition: Add 3-Methylbenzaldehyde (1.0 equiv) dissolved in anhydrous THF dropwise over 20 minutes.
- Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of aldehyde.
- Workup: Carefully quench with saturated aqueous NHCl at 0°C. Extract with Diethyl Ether (3x).
- Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (SiO₂, 5-10% EtOAc in Hexanes).

Sample Preparation for NMR

- Solvent: Chloroform-d (CDCl₃) is the standard solvent.
- Concentration: ~10-20 mg of sample in 0.6 mL solvent.
- Note: Ensure the sample is free of paramagnetic impurities (Mg salts) from the synthesis, as these will broaden the alkyne doublet.

References

- ChemicalBook. **1-(3-Methylphenyl)-2-propyn-1-ol** Product Properties. [Link](#)
- National Institutes of Health (NIH) - PubChem. 3-Phenyl-2-propyn-1-ol (Parent Analog Data). [Link](#)
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- Accela Chem. Catalog Entry for **1-(3-Methylphenyl)-2-propyn-1-ol**. [\[5\]](#)[Link](#)

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for 1-(3-Methylphenyl)-2-propyn-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3340220/docs#technical-guide-spectroscopic-data-for-1-3-methylphenyl-2-propyn-1-ol>]

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